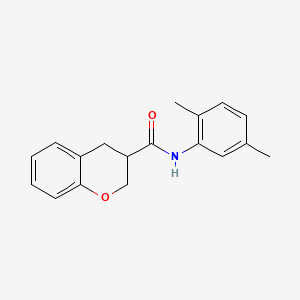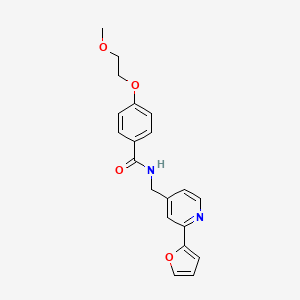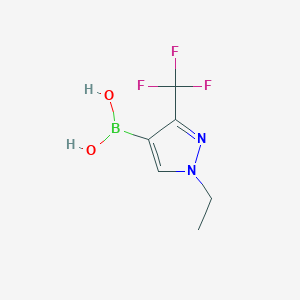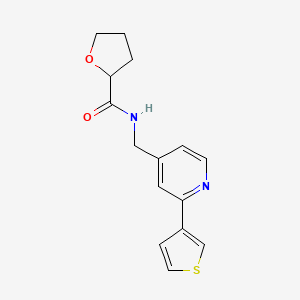
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of N, N ′-disubstituted guanidines employs N-chlorophthalimide, isocyanides and amines as substrates in a sequential one-pot protocol .Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethylphenyl)acetamide” is available as a 2D Mol file or as a computed 3D SD file . The structure of this compound can be viewed using specific software .Chemical Reactions Analysis
The reactions of similar compounds often involve various substrates and conditions. For example, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, “2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE” has a melting point of 151 °C, a boiling point of 326.8±30.0 °C (Predicted), a density of 1.187±0.06 g/cm3 (Predicted), and is soluble in DCM and Methanol .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Structure Analysis
Diversity-Oriented Synthesis : A novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives showcases the application of stable fused dienolates, enabling the rapid creation of a compounds library. This method leverages 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and N-substituted cyanacetamides to generate chromenes containing a 2-pyrone scaffold, indicative of potential biological activity (Vodolazhenko et al., 2012).
Photoreleasable Protecting Group : The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids. Its efficacy is demonstrated through direct photolysis, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. This reveals its potential in synthetic chemistry for the controlled release of active compounds (Klan, Zabadal, & Heger, 2000).
Potential Biological Activities
Antioxidant and Antibacterial Agents : Indolyl-4H-chromene-3-carboxamides synthesized through a one-pot reaction demonstrated good antioxidant activity. Certain derivatives showed significant activity against bacterial strains, highlighting the therapeutic potential of chromene derivatives in addressing oxidative stress and bacterial infections (Subbareddy & Sumathi, 2017).
Anticancer Agent Development : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have been studied for their ability to overcome drug resistance in cancer cells. This research signifies the chromene derivatives' potential in developing new anticancer therapies that can effectively target resistant cancer cells (Das et al., 2009).
Electrochemical and Electrochromic Studies : Polyamides containing 3,5-dimethyltriphenylamine units have been synthesized and analyzed for their electrochemical and electrochromic properties. These studies open up possibilities for using such compounds in advanced materials science, particularly in the development of new materials for electronic and optoelectronic applications (Hsiao & Wu, 2016).
Mecanismo De Acción
The mechanism of action of similar compounds is often complex and not fully understood. For instance, DMS is believed to work by binding to specific proteins and altering their function. It has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.
Safety and Hazards
The safety and hazards of similar compounds can also vary. For instance, “2-CHLORO-N-(2,5-DIMETHYLPHENYL)ACETAMIDE” is classified as harmful if swallowed and suspected of causing genetic defects . It is advised to use personal protective equipment as required and to avoid breathing vapors, mist or gas .
Direcciones Futuras
There are many potential future directions for research on similar compounds, including their use in drug discovery, the investigation of their role in various biological processes, and the development of new methods for synthesizing and purifying these compounds. For instance, N-2,5-dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMAZLQMYXAUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)

![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)


![6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3011739.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine](/img/structure/B3011742.png)
![N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3011743.png)
